(R)-2-(Fmoc-amino)-4-cyclopentylbutanoic acid
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Overview
Description
®-2-(Fmoc-amino)-4-cyclopentylbutanoic acid is a modified amino acid derivative. The compound is characterized by the presence of a 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used as a protecting group in peptide synthesis. The Fmoc group is known for its ability to facilitate the stepwise construction of peptides by protecting the amino group during synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Fmoc-amino)-4-cyclopentylbutanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .
Industrial Production Methods
In an industrial setting, the production of Fmoc-protected amino acids, including ®-2-(Fmoc-amino)-4-cyclopentylbutanoic acid, is often carried out using automated peptide synthesizers. These machines allow for the efficient and scalable synthesis of peptides by sequentially adding protected amino acids to a growing peptide chain anchored to a solid resin .
Chemical Reactions Analysis
Types of Reactions
®-2-(Fmoc-amino)-4-cyclopentylbutanoic acid can undergo various chemical reactions, including:
Deprotection: The removal of the Fmoc group using a base such as piperidine in a solvent like dimethylformamide.
Coupling: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.
Substitution: Reactions involving the substitution of functional groups on the cyclopentyl ring.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide.
Coupling: HBTU or DIC in the presence of a base like DIPEA.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include peptides with the desired sequence and structure, as well as intermediates with partially protected amino groups .
Scientific Research Applications
®-2-(Fmoc-amino)-4-cyclopentylbutanoic acid has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides for research in biochemistry and molecular biology.
Drug Development: Employed in the design and synthesis of peptide-based drugs.
Material Science: Utilized in the development of functional materials, such as hydrogels, due to its self-assembly properties
Mechanism of Action
The primary mechanism of action of ®-2-(Fmoc-amino)-4-cyclopentylbutanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions and ensuring the selective formation of peptide bonds. The Fmoc group can be removed under basic conditions to reveal the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
®-2-(Boc-amino)-4-cyclopentylbutanoic acid: Uses a t-butyloxycarbonyl (Boc) group for protection.
®-2-(Cbz-amino)-4-cyclopentylbutanoic acid: Uses a benzyloxycarbonyl (Cbz) group for protection.
Uniqueness
®-2-(Fmoc-amino)-4-cyclopentylbutanoic acid is unique due to the Fmoc group’s ability to be removed under mild basic conditions, which is advantageous for the synthesis of sensitive peptides. The Fmoc group also provides better solubility in organic solvents compared to Boc and Cbz groups .
Properties
IUPAC Name |
(2R)-4-cyclopentyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c26-23(27)22(14-13-16-7-1-2-8-16)25-24(28)29-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h3-6,9-12,16,21-22H,1-2,7-8,13-15H2,(H,25,28)(H,26,27)/t22-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYSRYFXJPMSLY-JOCHJYFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)CC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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